Tau Peptide (45-73) (Exon 2/Insert 1 Domain) Trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

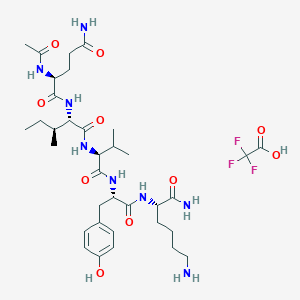

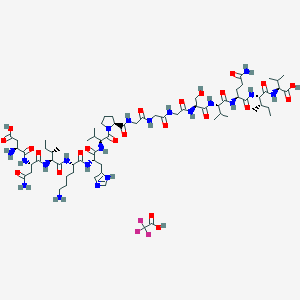

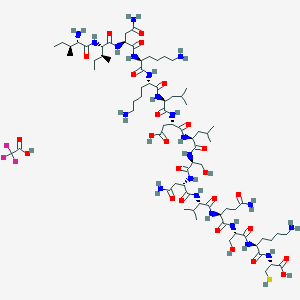

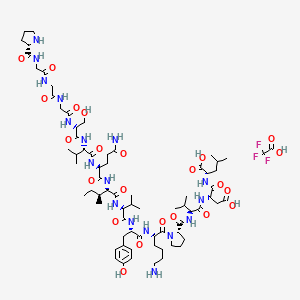

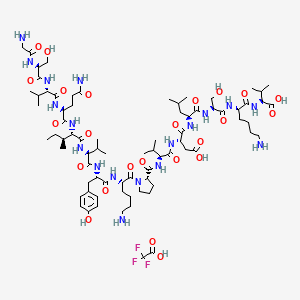

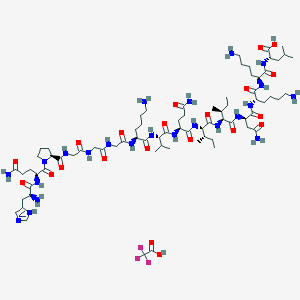

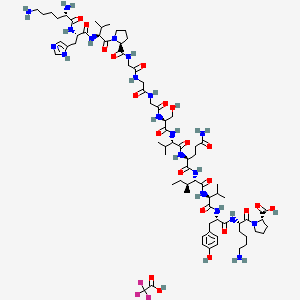

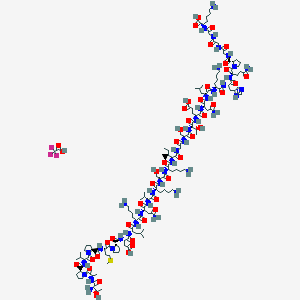

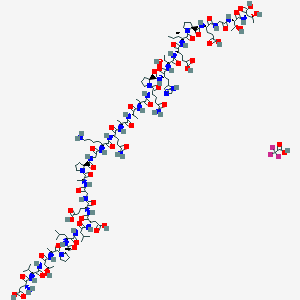

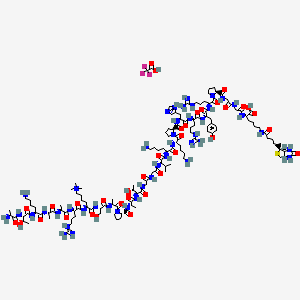

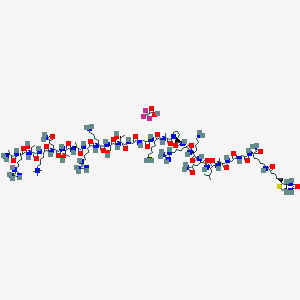

Tau Peptide (45-73) (Exon 2/Insert 1 Domain) is a 29-amino acid long peptide derived from the Exon 2/Insert 1 domain . It belongs to the microtubule-associated protein (MAP) family and is involved in the pathogenesis of Alzheimer’s disease . In the human brain, there are six TAU isoforms ranging from 352 to 441 amino acids in length .

Synthesis Analysis

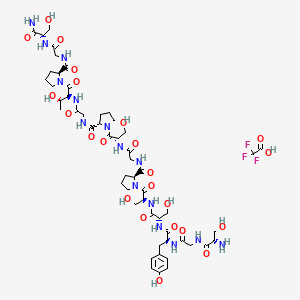

Pyroglutamyl (pGlu) peptides may spontaneously form when either Glutamine (Q) or Glutamic acid (E) is located at the sequence N-terminus . The conversion of Q or E to pGlu is a natural occurrence and in general it is believed that the hydrophobic γ-lactam ring of pGlu may play a role in peptide stability against gastrointestinal proteases .Molecular Structure Analysis

The molecular formula of Tau Peptide (45-73) (Exon 2/Insert 1 Domain) is C120H189N31O57 . Its molecular weight is 2977.97 Da .Scientific Research Applications

Understanding Tau in Alzheimer's Disease and Tauopathies

Research has shown significant differences between human and murine Tau, especially at the N-terminal end, which is crucial for understanding the interaction of Tau peptides in various species. The difference in the N-terminal sequence of Tau protein in mice and humans suggests that human and mouse Tau proteins interact with different endogenous proteins and show distinct secretion patterns, highlighting the importance of studying Tau peptides in the context of human biology for relevance to diseases like Alzheimer's (Hernández et al., 2020).

Tau and Amyloid-β Interaction

The interaction between Tau and Amyloid-β (Aβ) peptides is a significant area of interest, as both are key pathological features of Alzheimer's disease. The hypothesis suggests a "dual pathway" of causality, where Aβ and Tau may be linked by separate mechanisms driven by a common upstream driver. This hypothesis is crucial for understanding the complex pathology of Alzheimer's disease and for guiding future therapeutic strategies (Small & Duff, 2008).

Polyphenols and Tau Aggregation

Studies on the inhibition of Tau self-assembly by polyphenols have provided insights into potential therapeutic strategies. Polyphenols, found in fruits, vegetables, red wine, and tea, can modulate tau hyperphosphorylation and inhibit tau β-sheet formation, offering a preventive or therapeutic approach against Alzheimer's disease and other tauopathies (Zheng et al., 2019).

Tau Phosphorylation and Neurodegeneration

The role of Tau phosphorylation in neurodegenerative diseases, particularly Alzheimer's disease, is a critical area of research. The "Phospho-Tau Bar Code" analysis, which investigates the phosphoisotypes of Tau and its application to tauopathy, represents a novel approach to understanding disease-specific phosphorylation among tauopathies. This method could provide valuable information for the postmortem diagnosis of tauopathy, highlighting the need for precise and disease-specific biomarkers (Kimura et al., 2018).

Mechanism of Action

Target of Action

The primary target of the Tau Peptide (45-73) (Exon 2/Insert 1 Domain) Trifluoroacetate is the Tau protein . Tau proteins belong to the microtubule-associated protein (MAP) family and are involved in the pathogenesis of Alzheimer’s disease . This peptide is a sequence of the so-called “projection domain” of tau .

Biochemical Pathways

The this compound affects the biochemical pathways related to the Tau protein. The Tau protein is involved in the stabilization of microtubules in the neurons . When Tau proteins are hyperphosphorylated, they can aggregate and form neurofibrillary tangles, a hallmark of Alzheimer’s disease . .

Result of Action

It is known that the peptide interacts with the Tau protein, potentially affecting its phosphorylation state . This could influence the formation of neurofibrillary tangles, which are associated with neurodegenerative disorders like Alzheimer’s disease .

Future Directions

Biochemical Analysis

Biochemical Properties

Tau Peptide (45-73) (Exon 2/Insert 1 Domain) Trifluoroacetate is a Tau fragment It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H189N31O57.C2HF3O2/c1-50(2)40-66(139-110(197)75-18-13-37-149(75)117(204)73(49-156)142-96(183)58(122)21-29-81(165)166)104(191)131-60(22-28-78(123)162)102(189)146-92(56(8)160)118(205)150-38-15-20-77(150)112(199)145-91(55(7)159)114(201)134-62(24-31-83(169)170)100(187)137-67(41-87(177)178)97(184)124-43-79(163)128-69(45-152)105(192)132-61(23-30-82(167)168)99(186)135-64(26-33-85(173)174)116(203)148-36-12-17-74(148)109(196)125-44-80(164)129-70(46-153)106(193)133-63(25-32-84(171)172)101(188)143-90(54(6)158)115(202)141-71(47-154)107(194)138-68(42-88(179)180)103(190)126-51(3)94(181)130-59(16-10-11-35-121)98(185)140-72(48-155)108(195)147-93(57(9)161)119(206)151-39-14-19-76(151)111(198)144-89(53(5)157)113(200)127-52(4)95(182)136-65(120(207)208)27-34-86(175)176;3-2(4,5)1(6)7/h50-77,89-93,152-161H,10-49,121-122H2,1-9H3,(H2,123,162)(H,124,184)(H,125,196)(H,126,190)(H,127,200)(H,128,163)(H,129,164)(H,130,181)(H,131,191)(H,132,192)(H,133,193)(H,134,201)(H,135,186)(H,136,182)(H,137,187)(H,138,194)(H,139,197)(H,140,185)(H,141,202)(H,142,183)(H,143,188)(H,144,198)(H,145,199)(H,146,189)(H,147,195)(H,165,166)(H,167,168)(H,169,170)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,207,208);(H,6,7)/t51-,52-,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,89-,90-,91-,92-,93-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCXLOWXASGOHX-ACEKMTPMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)N)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C122H190F3N31O59 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3092.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.